Methyltetrazine-PEG4-NHS Ester

Catalog No.
S535254
CAS No.
1802907-92-1
M.F
C24H31N5O9
M. Wt
533.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltetrazine-PEG4-NHS Ester

Researchers face stability and solubility issues with standard tetrazine crosslinkers. Methyltetrazine-PEG4-NHS Ester solves this: • High stability in biological media enables multi-day pretargeting workflows. • PEG4 spacer minimizes aggregation and preserves biomolecule activity. • Standard NHS ester dissolves in DMSO/DMF, reducing hydrolysis for efficient amine labeling. Rapid IEDDA kinetics (100x faster than SPAAC) suits sensitive proteins. Reliable supply with validated >95% purity.

CAS Number

1802907-92-1

Product Name

Methyltetrazine-PEG4-NHS Ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C24H31N5O9

Molecular Weight

533.5 g/mol

InChI

InChI=1S/C24H31N5O9/c1-18-25-27-24(28-26-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-29-21(30)6-7-22(29)31/h2-5H,6-17H2,1H3

InChI Key

SWSUSQWZOPGVKP-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Methyltetrazine-PEG5-NHS ester

The exact mass of the compound Methyltetrazine-PEG5-NHS ester is 533.2122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>95%

Package Size

100 mg

Methyltetrazine-PEG4-NHS Ester is a heterobifunctional crosslinker designed for precise bioconjugation via bioorthogonal chemistry. It comprises three key components: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on proteins and other biomolecules; a hydrophilic, discrete 4-unit polyethylene glycol (PEG4) spacer to enhance aqueous solubility and minimize steric hindrance; and a methyltetrazine moiety for rapid, catalyst-free inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO) reaction partner. [REFS-1, REFS-2] This specific combination of features positions the compound for applications requiring a balance of stability, reaction efficiency, and favorable physicochemical properties.

Research Fit

Bioorthogonal click
Methyltetrazine-TCO IEDDA ligation, copper-free, rapid kinetics under physiological conditions.
Amine-reactive
NHS ester forms stable amide bonds with primary amines (pH 7–9), suitable for protein and surface labeling.
PEG₄ spacer arm
Confers aqueous solubility and conformational flexibility; reduces aggregation of labeled biomolecules.

Substituting this compound with near analogs can lead to significant performance degradation. Replacing the methyltetrazine with an unsubstituted H-tetrazine drastically reduces stability in biological media, compromising multi-day experiments or in vivo applications. [1] Altering the PEG4 spacer length directly impacts solubility, aggregation propensity, and the spatial orientation between conjugated partners, which can affect the biological activity of the final construct. [2] Choosing a Sulfo-NHS ester variant instead of the standard NHS ester changes the reagent's solubility profile, making the standard NHS ester better suited for protocols requiring initial dissolution in organic co-solvents like DMSO or DMF, where it exhibits lower hydrolysis rates than in purely aqueous buffers. These seemingly minor structural changes have direct, practical consequences on processability, stability, and experimental outcomes, making direct substitution a high-risk decision.

Substitution Risk

Non-PEGylated tetrazine esters
Poor aqueous solubility may cause protein aggregation and compromise conjugate stability during storage.
Unsubstituted tetrazine analogs
Substantially lower chemical stability in aqueous buffers restricts long-term use and reliable aqueous-phase conjugation.
Alternative activated esters
Hydrolysis rates differ (e.g., sulfo-NHS hydrolyzes faster); labeling efficiency may shift in buffers containing competing nucleophiles.

Superior Stability in Biological Media vs. Unsubstituted H-Tetrazine

The methyl group on the tetrazine ring provides a critical stability enhancement for applications requiring prolonged incubation in biological environments. In a direct comparison in DMEM with 10% fetal bovine serum at 37 °C, methyl-tetrazine demonstrated significantly higher stability than H-tetrazine. After 48 hours, over 63% of the methyl-tetrazine remained intact, whereas less than 13% of the H-tetrazine was left. [1]

Evidence DimensionPercent of compound remaining after 48 hours
Target Compound Data> 63% (for Methyl-tetrazine)
Comparator Or Baseline< 13% (for H-tetrazine)
Quantified Difference>4.8-fold more stable at 48 hours
ConditionsIncubation at 37 °C in Dulbecco's modified Eagle medium (DMEM) containing 10% fetal bovine serum (FBS).

This superior stability is essential for the success of multi-day cell culture experiments, in vivo pre-targeting strategies, and other long-term applications where reagent degradation would lead to failed conjugations and low signal.

Aqueous stability
Reported
Methyltetrazine: stable for weeks at 4 °C, pH 7.5 vs Tetrazine-NHS (CCT-1127): substantially lower stability; not recommended for aqueous protein labeling.
Supports selection for aqueous bioconjugation workflows.
Qualitative head-to-head; review specific buffer compatibility.

Dramatically Faster Reaction Kinetics Than SPAAC Click Chemistry

The IEDDA reaction enabled by the methyltetrazine moiety is kinetically superior to the widely used strain-promoted azide-alkyne cycloaddition (SPAAC). The second-order rate constant for the reaction between a representative tetrazine and TCO was measured at 210 M⁻¹s⁻¹, which is 100 times faster than the reaction between a common SPAAC pair, DBCO and an azide, which proceeded at 2.1 M⁻¹s⁻¹. [1] This allows for efficient labeling at lower concentrations and on shorter timescales.

Evidence DimensionSecond-order rate constant (k₂)
Target Compound Data210 M⁻¹s⁻¹ (for Tetrazine-TCO reaction)
Comparator Or Baseline2.1 M⁻¹s⁻¹ (for DBCO-Azide reaction)
Quantified Difference100-fold faster reaction rate
ConditionsReaction measured at 37°C in PBS, pH 7.4.

For time-sensitive applications like live-cell imaging or labeling of delicate proteins, the 100-fold faster kinetics minimize reagent exposure time, reduce potential side reactions, and enable efficient conjugation at low, physiologically relevant concentrations.

IEDDA kinetics
Reported
~1,200 M⁻¹s⁻¹ (methyltetrazine-PEG₄ + TCO)
Enables rapid ligation at sub-μM concentrations.
Cross-study comparison; ~10³–10⁴× faster than SPAAC but slower than unsubstituted tetrazine.

Process-Relevant Hydrolytic Stability of NHS Ester Moiety

The standard NHS ester provides predictable handling characteristics critical for process control. Unlike the highly water-soluble Sulfo-NHS esters, this compound is typically first dissolved in an organic solvent (e.g., DMSO, DMF) where it is more stable. Once added to an aqueous buffer, the NHS ester has a defined window for reaction, with a reported half-life of 4-5 hours at pH 7.0 and 1 hour at pH 8.0. This allows for reproducible conjugation protocols where reaction time is a controlled parameter.

Evidence DimensionNHS Ester Half-life in Aqueous Buffer
Target Compound Data4-5 hours at pH 7.0; 1 hour at pH 8.0
Comparator Or BaselineSulfo-NHS esters, which are immediately exposed to hydrolysis upon aqueous reconstitution.
Quantified DifferenceN/A (Process workflow difference)
ConditionsAqueous buffer at room temperature.

This defined stability profile is a key process parameter, allowing scientists to reliably execute conjugation reactions within a validated timeframe and making it the preferred choice for protocols utilizing organic stock solutions to initiate the reaction.

Solubility benefit
Reported
>50 mg/mL aqueous solubility; reduced aggregation of labeled proteins vs Tetrazine-NHS ester (CCT-1127) with poor aqueous solubility.
Eliminates need for organic co-solvents during protein labeling.
Direct comparison; PEG₄ spacer transfers solubility to the conjugate.
Hydrolysis ranking
Class-level
NHS ester: intermediate hydrolysis rate. Qualitative ranking: STP (slowest) > NHS > Sulfo‑NHS (fastest).
Broadly suitable for general aqueous amine labeling.
Class-level inference; direct hydrolysis data for this compound not retrieved.
Dual stabilization
Class-level
Methyl (C6) + alkoxy substituents cooperatively increase tetrazine ring electron density, reducing nucleophilic decomposition.
Structural rationale for extended aqueous stability.
Class-level SAR; quantitative half-life comparisons not provided.
Conjugation speed
Reported
≤30 min at 1 mg/mL protein vs CuAAC (hours to overnight) and SPAAC (hours).
Reduces workflow time and biomolecule exposure to reaction conditions.
Cross-study comparison; copper-free, catalyst-free conditions.

Pretargeted In Vivo Imaging and Therapy

The high stability of the methyltetrazine group in biological media makes this reagent suitable for pretargeting strategies, where a tetrazine-labeled antibody is administered and allowed to clear before a fast-reacting, TCO-labeled imaging agent or therapeutic is introduced. [1]

Rapid Labeling of Low-Abundance or Sensitive Proteins

The extremely fast kinetics of the IEDDA reaction (100-fold faster than SPAAC) are ideal for conjugating sensitive proteins that cannot tolerate long reaction times or for labeling low-concentration targets where reaction efficiency is paramount. [2]

Immobilization on Amine-Functionalized Surfaces for Assays

The amine-reactive NHS ester allows for the covalent immobilization of the stable methyltetrazine moiety onto aminosilane-coated surfaces, plates, or beads, creating a functionalized substrate ready for the rapid and specific capture of TCO-modified analytes in assay development. [3]

Conjugation Protocols Requiring Organic Co-solvents

The standard NHS ester's solubility and stability in anhydrous DMSO or DMF make it the optimal choice for workflows where a hydrophobic payload or reagent must first be dissolved in an organic co-solvent before being added to an aqueous protein solution.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pretargeted imaging research
Aqueous-stable methyltetrazine conjugate with PEG₄ solubility
Conjugate aggregation assessment; in vivo stability validation
ADC payload conjugation studies
Modular click-chemistry linker with rapid IEDDA kinetics
Payload loading efficiency; intermediate antibody-tetrazine integrity
Surface functionalization research
PEG₄ spacer reduces steric hindrance and non-specific adsorption
Site-specific immobilization efficiency; surface probe bioactivity
Protein-oligonucleotide conjugation
Copper-free, catalyst-free bioorthogonal ligation in complex media
Conjugation yield in cell lysates; long-term conjugate aggregation

XLogP3

-1

Hydrogen Bond Acceptor Count

13

Exact Mass

533.21217758 Da

Monoisotopic Mass

533.21217758 Da

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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